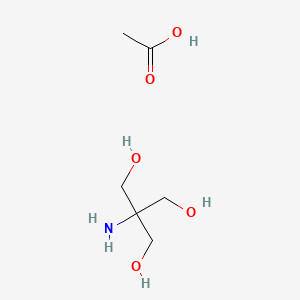
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine is a ring assembly and a member of pyrazoles.
Applications De Recherche Scientifique
1. Crystal Structure and Molecular Docking Studies
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine and related compounds have been studied for their crystal structure and molecular docking properties. These studies provide insights into the compound's orientation and interaction within the active site of enzymes, such as cyclooxygenase-2, which is vital for understanding their potential as inhibitors (Al-Hourani et al., 2015).
2. Synthesis and Structural Analysis
Research has focused on the synthesis of related compounds and their structural proof using various spectroscopic methods. Such studies are fundamental in understanding the chemical nature and potential applications of these compounds (Diana et al., 2018).
3. Antimicrobial and Antiviral Activity
These compounds have been evaluated for their antimicrobial and antiviral activities. For instance, derivatives of 5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine have shown anti-tobacco mosaic virus activity, indicating their potential in treating viral infections (Chen et al., 2010).
4. Antidepressant Effects
Some derivatives have been synthesized and tested for their antidepressant activities, showing promise in the development of new therapeutic agents for mental health conditions (Palaska et al., 2001).
5. Potential in Corrosion Inhibition
These compounds have also been studied for their effectiveness in corrosion inhibition, particularly for protecting metals like steel in acidic environments. This application is significant in industrial settings to enhance the longevity of metal structures (Paul et al., 2020).
6. Application in Organic Light Emitting Diodes (OLEDs)
Derivatives of this compound have been used in the development of OLEDs, specifically for creating efficient blue emission, which is crucial in display technologies (Lu et al., 2000).
Propriétés
Nom du produit |
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine |
|---|---|
Formule moléculaire |
C16H14ClN3O3S |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonylpyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3O3S/c1-23-13-6-8-14(9-7-13)24(21,22)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 |
Clé InChI |
UBXDSOIZJLMFPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



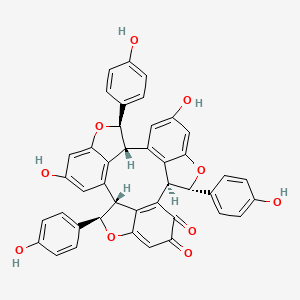
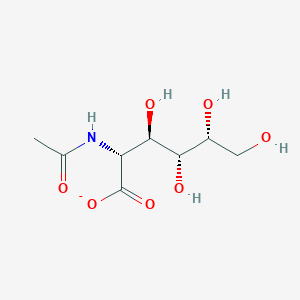
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11E,15S,18S,25S,26R,35R,37S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1255361.png)
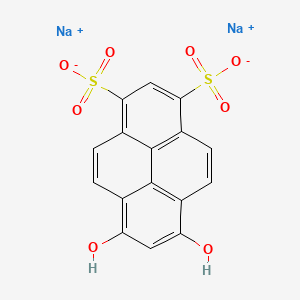
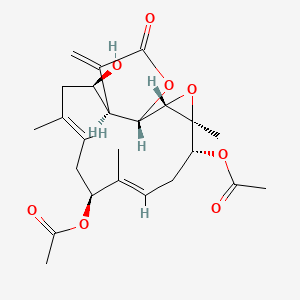
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)
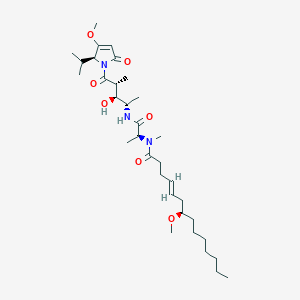
![2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B1255369.png)
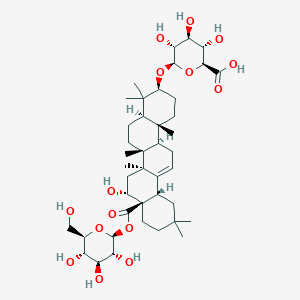

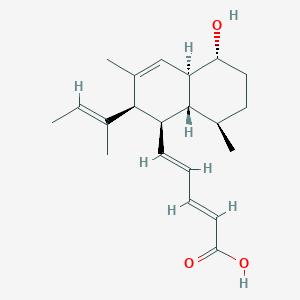
![(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
![4-methoxy-N-[[1-[(3-methyl-2-thiophenyl)-oxomethyl]-3-piperidinyl]methyl]benzenesulfonamide](/img/structure/B1255380.png)
